molecular formula C10H12ClN3O3 B11809319 Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate

Cat. No.: B11809319
M. Wt: 257.67 g/mol
InChI Key: CURCBHCTRFNWAJ-UHFFFAOYSA-N
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Description

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine ring, a chlorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-morpholinopyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Hydrolysis: 5-chloro-2-morpholinopyrimidine-4-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.

Scientific Research Applications

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules.

    Material Science: It may be utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-morpholinopyrimidine-4-carboxylic acid: The hydrolyzed form of the ester.

    2-morpholinopyrimidine-4-carboxylate derivatives: Compounds with different substituents on the pyrimidine ring.

Uniqueness

Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring and the ester group distinguishes it from other pyrimidine derivatives, making it a versatile intermediate for various synthetic applications.

Biological Activity

Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a pyrimidine ring with a chlorine substitution and a morpholine group, which enhances its interaction with biological macromolecules. Its molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2 with a molecular weight of approximately 217.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as an inhibitor of various enzymes, including N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the core structure of this compound can significantly enhance its biological potency. For instance, substituting different groups on the pyrimidine ring has yielded compounds with improved inhibitory activity against specific targets.

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at position 5, morpholine groupInhibitor of NAPE-PLD
N-(Cyclopropylmethyl)-6-(methyl(phenethyl)amino)-2-morpholinopyrimidine-4-carboxamideAdditional cyclopropyl groupEnhanced potency against NAPE-PLD
Methyl 6-chloropicolinateChlorine substitution on picolinateDifferent reactivity and potential

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value of approximately 72 nM against specific cancer cell lines, indicating potent activity .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Its role as an inhibitor of NAPE-PLD suggests potential applications in modulating lipid signaling pathways that are often dysregulated in cancers .

Case Studies

  • Breast Cancer Xenograft Model : In vivo studies using a breast cancer xenograft model showed that administration of this compound resulted in significant tumor growth suppression without causing substantial weight loss in the subjects .
  • Mechanistic Studies : Further mechanistic evaluations revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase, underscoring its potential as a therapeutic agent .

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

methyl 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H12ClN3O3/c1-16-9(15)8-7(11)6-12-10(13-8)14-2-4-17-5-3-14/h6H,2-5H2,1H3

InChI Key

CURCBHCTRFNWAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1Cl)N2CCOCC2

Origin of Product

United States

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